molecular formula C10H10Cl2O3 B1342738 2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid CAS No. 103905-84-6

2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid

Cat. No.: B1342738
CAS No.: 103905-84-6
M. Wt: 249.09 g/mol
InChI Key: VUYQTJMONRDPAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid is an organic compound with the molecular formula C9H8Cl2O3. It is a derivative of phenoxyacetic acid and is characterized by the presence of two chlorine atoms on the phenyl ring and a methyl group on the propanoic acid moiety. This compound is primarily used in agricultural chemistry as a herbicide, targeting broadleaf weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid typically involves the reaction of 2,5-dichlorophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction mixture is typically heated to accelerate the reaction, and the product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed under basic conditions.

Major Products

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of less chlorinated phenoxy acids.

    Substitution: Formation of substituted phenoxy acids with various functional groups.

Scientific Research Applications

2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of phenoxy acids and their derivatives.

    Biology: Investigated for its effects on plant physiology and its role as a herbicide.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.

Mechanism of Action

The herbicidal activity of 2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid is primarily due to its ability to mimic natural plant hormones called auxins. When absorbed by plants, it disrupts normal growth processes, leading to uncontrolled and lethal growth. The compound targets specific pathways involved in cell division and elongation, ultimately causing the death of the plant.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid (2,4-D): Another widely used herbicide with similar structure and function.

    2-(4-Chlorophenoxy)propanoic acid: A less chlorinated derivative with similar herbicidal properties.

    2-(2,4,6-Trichlorophenoxy)propanoic acid: A more chlorinated derivative with enhanced herbicidal activity.

Uniqueness

2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its dual chlorine substitution provides a balance between reactivity and stability, making it an effective herbicide with a broad spectrum of activity.

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3/c1-10(2,9(13)14)15-8-5-6(11)3-4-7(8)12/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYQTJMONRDPAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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